molecular formula C8H10N2O4 B1674970 L-mimosine CAS No. 500-44-7

L-mimosine

Cat. No. B1674970
CAS RN: 500-44-7
M. Wt: 198.18 g/mol
InChI Key: RTWFGCUXSRPDOD-QMMMGPOBSA-N
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Description

L-mimosine, also known as leucenol, is a non-protein amino acid found in several tropical and subtropical plants . It is chemically similar to tyrosine . L-mimosine is known to induce apoptosis in human pancreatic cancer xenografts .


Synthesis Analysis

L-mimosine can be synthesized using Fmoc-protected mimosine with a free hydroxy ketone group for efficient peptide synthesis in the presence of HATU as a coupling reagent . The biosynthesis of mimosine was studied by feeding radioactive aspartates, glycerol, glycerate, and ribose to Mimosa pudica L .


Molecular Structure Analysis

The molecular structure of L-mimosine is (S)-2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid . It resembles dihydroxyphenylalanine except the 3,4-dihydroxy-phenyl ring is replaced by a 3-hydroxy-4-pyridone ring .


Chemical Reactions Analysis

L-mimosine acts as an inhibitor for prolyl 4-hydroxylase in cultured vascular cells . It dose-dependently inhibited the activity of prolyl hydroxylase in rat and human smooth muscle cells . The tandem mass spectrometry analysis revealed the characteristic loss of the heterocyclic ring from the mimosine residue side chain .


Physical And Chemical Properties Analysis

L-mimosine has a molecular weight of 198.18 and a chemical formula of C8H10N2O4 . The hydrochloride salt of L-mimosine melts at 174.5–175.0 °C with decomposition .

Scientific Research Applications

Chemistry and Biological Activities

L-mimosine has been extensively studied for its chemistry and various biological activities. It exhibits anti-cancer, anti-inflammation, anti-fibrosis, anti-influenza, anti-virus, herbicidal, and insecticidal activities. Additionally, L-mimosine has shown potential as a leading compound for the development of RAC/CDC42-activated kinase 1 (PAK1)-specific inhibitors, which are relevant in treating various diseases and disorders since PAK1 is not essential for the growth of normal cells. Recent research has also highlighted its applications in malignant glioma treatment, regenerative dentistry, and phytoremediation, indicating a promising future for this amino acid in scientific research (Nguyen & Tawata, 2016).

Phytochemistry and Pharmacology of Genus Mimosa

The genus Mimosa, to which L-mimosine-producing plants belong, has been the subject of extensive phytochemical and pharmacological investigations. This research has identified over 145 compounds isolated from various Mimosa species, with L-mimosine being one of the significant compounds. These studies have revealed that Mimosa species possess antiprotozoal, antimicrobial, antiviral, antioxidant, antiproliferative, and cytotoxic activities. The diverse pharmacological potential of Mimosa species, including those related to L-mimosine, underscores their importance in the development of new medicinal, supplement, and nourishment sources (Rizwan et al., 2022).

Antinutritional Factors in Plant-derived Feed Ingredients

L-mimosine is also recognized as an antinutritional factor when considering plant-derived materials for fish feed ingredients. The presence of L-mimosine and other antinutritional substances can limit the use of these materials due to their potential adverse effects on finfish. However, the impact of these substances, including L-mimosine, varies significantly across studies, suggesting the need for further investigation into their nutritional, physiological, and ecological effects on fish. This research is crucial for determining the optimum levels of plant-derived materials in fish feeds and the methods for neutralizing the negative effects of antinutritional factors (Francis, Makkar, & Becker, 2001).

Safety And Hazards

L-mimosine is toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

There are a considerable number of reports available on the chemistry, methods for estimation, biosynthesis, regulation, and degradation of L-mimosine . Its therapeutic potency is mediated through elevated ROS levels which promote the upregulation of sphingolipid (ceramide) biosynthesis thus leading to the activation of both extrinsic and intrinsic apoptosis .

properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNJWVWKTVETCG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C(C1=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C(C1=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017244
Record name (S)-alpha-Amino-3-hydroxy-4-oxo-1(4H)-pyridylpropionic acid
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mimosine
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Solubility

SLIGHTLY SOL IN WATER; INSOL IN ALC, ETHER, ACETONE, BENZENE, DIOXANE, ACETIC ACID, ORDINARY ORGANIC SOLVENTS; SOL IN DILUTED ACETONE, DILUTED ALKALI, 1.31e+01 g/L
Record name (L)-MIMOSINE
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Record name Mimosine
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Mimosine causes inhibition of DNA replication, changes in the progression of the cells in the cell cycle, and apoptosis. Mimosine appears to introduce breaks into DNA. Mimosine is an iron/zinc chelator. Iron depletion induces DNA double-strand breaks in treated cells, and activates a DNA damage response that results in focal phosphorylation of histones. This leads to inhibition of DNA replication and/or DNA elongation. Some studies indicate that mimosine prevents the initiation of DNA replication, whereas other studies indicate that mimosine disrupts elongation of the replication fork by impairing deoxyribonucleotide synthesis by inhibiting the activity of the iron-dependent enzyme ribonucleotide reductase and the transcription of the cytoplasmic serine hydroxymethyltransferase gene (SHMT). Inhibition of serine hydroxymethyltransferase is moderated by a zinc responsive unit located in front of the SHMT gene.
Record name Mimosine
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Product Name

L-mimosine

Color/Form

CRYSTALS FROM WATER, TABLETS FROM WATER

CAS RN

500-44-7
Record name Mimosine
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Record name (S)-alpha-Amino-3-hydroxy-4-oxo-1(4H)-pyridylpropionic acid
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Record name MIMOSINE
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Record name Mimosine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225 °C, 228 °C
Record name Mimosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01055
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Record name (L)-MIMOSINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3512
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mimosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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